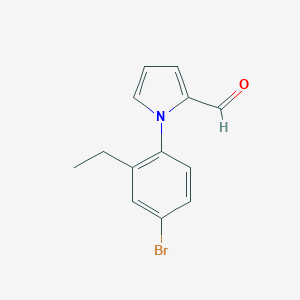

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and an ethyl group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Bromination: The starting material, 2-ethylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.

Formylation: Finally, the pyrrole derivative is formylated at the 2-position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed

Oxidation: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde, exhibit antimicrobial properties. A study highlighted that halogenated pyrroles demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the bromine atom in this compound may contribute to its increased antibacterial efficacy.

Anticancer Properties

Pyrrole derivatives have been investigated for their potential anticancer effects. A recent study demonstrated that certain pyrrole compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The unique structure of this compound may enhance its ability to interact with biological targets involved in cancer progression.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous for device fabrication . Research has shown that incorporating such pyrrole derivatives into polymer matrices can improve the charge transport properties of organic semiconductors.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate bromo-substituted phenyl compounds with pyrrole derivatives under controlled conditions. The development of new synthetic routes continues to expand the library of pyrrole-based compounds with tailored functionalities.

Table: Synthesis Methods Overview

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | 4-bromo-2-ethylphenyl aldehyde + pyrrole | 85 | |

| Electrophilic Aromatic Substitution | Bromo compound + pyrrole | 78 |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives, including this compound, showed promising results against resistant bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development .

Case Study 2: OLED Applications

In a recent experiment, researchers integrated this compound into OLED devices. The devices demonstrated improved brightness and efficiency compared to those using traditional materials, showcasing the compound's applicability in next-generation electronic devices .

Mécanisme D'action

The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

Uniqueness

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrrole ring with a bromo-substituted phenyl group and an aldehyde functional group, suggests significant interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

The molecular formula of this compound is C12H12BrN, indicating the presence of bromine, which enhances its reactivity. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Similar pyrrole derivatives | 3.12 - 12.5 | Various bacterial strains |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| This compound | TBD | MCF-7, A549 |

| Similar pyrrole derivatives | 0.01 - 49.85 | Various cancer cell lines |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the aldehyde group may facilitate binding to nucleophilic sites on proteins, leading to altered enzymatic activity or receptor signaling pathways .

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrole ring.

- Introduction of the bromo-substituted phenyl group.

- Installation of the aldehyde functional group.

These steps can be optimized for yield and purity through careful selection of reaction conditions and reagents.

Case Studies

Recent studies have focused on evaluating the pharmacological profiles of related compounds in preclinical models:

- A study highlighted the synthesis and evaluation of various pyrrole derivatives, where one derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Further Pharmacological Studies : Comprehensive evaluations in vivo to assess therapeutic efficacy and safety.

- Structural Modifications : Exploring analogs with altered substituents to enhance biological activity or reduce toxicity.

- Mechanistic Studies : Elucidating specific pathways affected by this compound could lead to better-targeted therapies.

Propriétés

IUPAC Name |

1-(4-bromo-2-ethylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-10-8-11(14)5-6-13(10)15-7-3-4-12(15)9-16/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAWYTYTUDQXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.